molecular formula C10H12O3 B555072 (S)-methyl 2-hydroxy-3-phenylpropanoate CAS No. 13673-95-5

(S)-methyl 2-hydroxy-3-phenylpropanoate

Cat. No. B555072
CAS RN: 13673-95-5
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-VIFPVBQESA-N
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Description

(S)-methyl 2-hydroxy-3-phenylpropanoate is a natural product found in Pseudomonas syringae . It has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . The IUPAC name for this compound is methyl (2S)-2-hydroxy-3-phenylpropanoate .


Molecular Structure Analysis

The InChI string for (S)-methyl 2-hydroxy-3-phenylpropanoate is InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 . The Canonical SMILES is COC(=O)C(CC1=CC=CC=C1)O and the Isomeric SMILES is COC(=O)C@HO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 180.078644241 g/mol .

Scientific Research Applications

  • Synthesis and Stereochemistry : This compound has been utilized in the synthesis and resolution of certain esters, as well as in determining the absolute configuration of related compounds. For instance, it was involved in the synthesis of 2-(α-hydroxy)aryl acrylate esters (Drewes et al., 1992).

  • Enzymatic Hydrolysis and Ultrasound Applications : The enzymatic hydrolysis of related compounds, like ethyl-3-hydroxy-3-phenylpropanoate, using ultrasound has been studied, showing efficiency in reaction time without compromising yield or enantiomeric excess (Ribeiro et al., 2001).

  • Role in Organic Synthesis and Chemical Reactions : The compound has been used in various organic synthesis processes, such as in the formation of cyclopropane derivatives (Abe & Suehiro, 1982) and in the synthesis of side chains for drugs like paclitaxel (Taxol) (Hamamoto et al., 2000).

  • Utilization in Ligand and Chiral Auxiliary Applications : Its usage extends to the development of ligands for asymmetric aldol reactions and as a chiral auxiliary (Omote et al., 2006).

  • Crystallography and Structural Analysis : The crystal structure of related molecules, like methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, has been determined, providing insights into molecular configurations (Kolev et al., 1995).

  • Chemical Transformation Studies : It has been involved in studies exploring the Reformatsky reaction and the conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into other compounds (Basavaiah et al., 2000).

  • Analytical Chemistry and Sensor Development : This compound has been used in developing colorimetric sensors for oxyanions (Suryanti et al., 2020).

  • Biological Evaluation and Radiochemical Synthesis : Its derivatives have been synthesized and evaluated for their potential in medical imaging, particularly in PET imaging (Qi Chuan-min, 2010).

properties

IUPAC Name

methyl (2S)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415351
Record name Methyl (2S)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-hydroxy-3-phenylpropanoate

CAS RN

13673-95-5
Record name Methyl (αS)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13673-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing methyl glycolate (2.5 mL, 32 mmol) and trifluoromethyl-sulfonic acid (150 mL) in CH2Cl2 (10 mL) was added benzyl 2,2,2-trichloro-acetimidate (7.0 mL, 37 mmol). After stirring for several min, the mixture was poured into aqueous NaHCO3 and extracted with Et2O. The organic extract was washed with saturated aqueous NaCl, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 9-17% EtOAC/Hex to afford the title compound: 1H NMR CDCl3): d 7.34 (m, 5H); 4.62 (s, 2H); 4.11 (s, 2H); 3.78 (s, 3H).
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150 mL
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10 mL
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7 mL
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Synthesis routes and methods II

Procedure details

Hydrogen chloride was bubbled for 15 minutes into a solution of 2-hydroxy-3-phenyl-propionic acid (10.0 g, 60 mmol) in 100 mL of methanol at room temperature. The vessel was sealed and then stirred overnight at room temperature. The reaction was made basic by the addition of 5% NaHCO3 and then concentrated under reduced pressure to remove the methanol. The residue was diluted with water and extracted with ethyl acetate. The organic layer was extracted with saturated NaCl, dried (MgSO4) and the solvent removed under reduced pressure to give 2-hydroxy-3-phenyl-propionic acid methyl ester (9.7 g, 90%) as a yellow oil, MS m/z 180 [M]+. Elemental Analysis for C10H12O3. Calc'd: C, 66.65; H, 6.71; N, 0.00. Found: C, 66.52; H, 6.86; N, 0.29
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10 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RV Hoffman, HO Kim - Tetrahedron, 1992 - Elsevier
(R)-2-Azidoesters and their derived (R)-2-azido acids are readily prepared from common amino acids by an inversion methodology that employs (S)-2-nosyloxyesters as key …
Number of citations: 49 www.sciencedirect.com
HO Kim - 1990 - search.proquest.com
The preparation of 2-((p-nitrobenzene) sulfonyl) oxy esters was carried out in good yields by the reaction of 1-(trimethylsilyl) oxy-1-alkoxy-alkenes with bis (p-nitrobenzenesulfonyl) …
Number of citations: 0 search.proquest.com
MU Tariq - 2020 - eprints.hud.ac.uk
This thesis describes an investigation into the dearomatisation reactions of phenols and naphthols catalysed by in situ generated hypervalent iodine(III) species, thereby producing a …
Number of citations: 2 eprints.hud.ac.uk
F Yuste, VM Mastranzo, R Sánchez-Obregón, B Ortiz… - ARKIVOC, 2009 - arkat-usa.org
A new diastereoselective synthesis of (S)-1-[(S)-oxiran-2-yl]-2-phenylethanone (10), a key intermediate in the synthesis of kurasoin B (2), has been accomplished in seven steps in an …
Number of citations: 2 www.arkat-usa.org
YJ Yoon, MH Chun, JE Joo, YH Kim, CY Oh… - Archives of pharmacal …, 2004 - Springer
In this study, a highly diastereoselective synthesis of antiA,2-aminoalcohol was explored starting from L-amino acids as chiral sources. The higher yield and diastereoselectivity was …
Number of citations: 13 link.springer.com

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